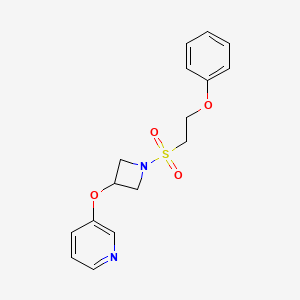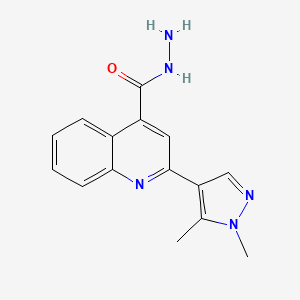![molecular formula C11H9FO2 B2502464 [5-(2-Fluorophenyl)furan-2-yl]methanol CAS No. 637728-08-6](/img/structure/B2502464.png)
[5-(2-Fluorophenyl)furan-2-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[5-(2-Fluorophenyl)furan-2-yl]methanol” is a chemical compound with the molecular formula C11H9FO2 . It has a molecular weight of 192.189 . The compound is involved in various chemical reactions and has potential applications in different fields .
Synthesis Analysis
The synthesis of this compound involves the use of 5-hydroxymethylfurfural (HMF) dissolved in anhydrous tetrahydrofuran (THF). The fluoro-Grignard reagent (4-fluorophenyl magnesium bromide) is added to the solution slowly at ice-water bath conditions. The mixture is then stirred for 30 minutes at room temperature. Subsequently, a saturated ammonium chloride solution is added, and the mixture is stirred for another 30 minutes. The solution is later extracted three times with ethyl acetate, and the organic phases are combined. The product is further purified by column chromatography .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a furan ring attached to a fluorophenyl group and a methanol group . The crystal structure of the compound is monoclinic, with a = 12.0648 (9) Å, b = 8.3896 (5) Å, c = 10.5727 (9) Å, β = 104.204 (8)° .科学的研究の応用
Catalytic Synthesis and Chemical Transformations
- Phosphomolybdic Acid Catalysis : A study demonstrates the utility of phosphomolybdic acid as a highly efficient solid acid catalyst in the synthesis of trans-4,5-disubstituted cyclopentenone derivatives from furan-2-yl(phenyl)methanol derivatives through aza-Piancatelli rearrangement. This method offers good yields, high selectivity, and short reaction times (B. Reddy et al., 2012).
- Aza-Piancatelli Rearrangement/Michael Reaction : Another application involves the use of In(OTf)3 to catalyze tandem aza-Piancatelli rearrangement/Michael reaction, transforming furan-2-yl(phenyl)methanol derivatives to 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. This process is characterized by good yields, high selectivity, and low catalyst loading (B. Reddy et al., 2012).
Enzymatic Oxidation
- Enzyme-catalyzed Oxidation : An innovative enzymatic process has been discovered for the oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA), a valuable biobased chemical, using a FAD-dependent enzyme. This enzymatic process efficiently converts [5-(hydroxymethyl)furan-2-yl]methanol to FDCA, which is crucial for producing biodegradable plastics (W. Dijkman et al., 2014).
Reductive Amination
- Biobased HMF Derivatives : Research into reductive amination of 5-(hydroxymethyl)furfural (HMF) has developed a simple method for converting HMF to (5-alkyl- and 5-arylaminomethyl-furan-2-yl)methanol. This process highlights the potential of HMF as a renewable building block for various derivatives, offering high yields and minimal purification requirements (A. Cukalovic & C. Stevens, 2010).
Chemoenzymatic Synthesis
- Asymmetric Acylation : The chemoenzymatic synthesis of furan-based alcohols through lipase-catalyzed asymmetric acylation has been explored, demonstrating the potential of enzymatic reactions in creating enantiomerically enriched substances. This method has shown promise for preparing various furan-based compounds with high enantioselectivity (P. Hara et al., 2013).
作用機序
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
生化学分析
Biochemical Properties
[5-(2-Fluorophenyl)furan-2-yl]methanol plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways. The compound’s interaction with enzymes such as cytochrome P450 can lead to alterations in metabolic processes. Additionally, this compound can bind to specific proteins, affecting their function and stability .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation. Furthermore, this compound can affect the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound can inhibit the activity of enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in alterations in cellular processes, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and promoting cell survival. At high doses, this compound can induce toxic or adverse effects, including oxidative stress and apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, the compound can modulate the activity of enzymes involved in the glycolytic pathway, leading to changes in glucose metabolism. Additionally, this compound can affect the levels of key metabolites, such as ATP and NADH, influencing cellular energy production .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by transporters such as ABC transporters. Once inside the cell, this compound can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound can localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, the compound can be directed to the nucleus, affecting gene expression and transcriptional regulation .
特性
IUPAC Name |
[5-(2-fluorophenyl)furan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO2/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-6,13H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRBAYIDPCJTCMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)CO)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-acetamidophenyl)-2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2502381.png)


![[(1S,2R)-1-Methylsulfonyl-2-(trifluoromethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2502385.png)
![5-ethyl-7-(4-(2-fluorobenzyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2502386.png)


![5-amino-N-(5-fluoro-2-methylphenyl)-1-{[5-methyl-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2502390.png)
![N-[2-(3-methylphenyl)ethyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2502392.png)
![3-{1,3,3-Trimethyl-6-azabicyclo[3.2.1]octan-6-yl}-1,2-dihydroquinoxalin-2-one](/img/no-structure.png)
![N1-(6-ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)-N4,N4-dimethylbenzene-1,4-diamine](/img/structure/B2502397.png)
![3-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2502398.png)

![2-[5-(dimethylamino)-1H-1,2,3,4-tetraazol-1-yl]acetohydrazide](/img/structure/B2502400.png)